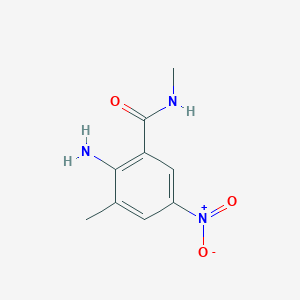

2-Amino-N,3-dimethyl-5-nitrobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,3-dimethyl-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-5-3-6(12(14)15)4-7(8(5)10)9(13)11-2/h3-4H,10H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSVQZJNVUKHDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)NC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N,3 Dimethyl 5 Nitrobenzamide

Classical Multi-step Synthetic Routes

Traditional synthesis of this compound follows a logical sequence of reactions, building the molecule step-by-step from readily available precursors. These routes are characterized by the isolation and purification of intermediate compounds at each stage.

Identification of Key Precursors and Intermediate Compounds

The construction of 2-Amino-N,3-dimethyl-5-nitrobenzamide typically begins with precursors that contain the foundational benzene (B151609) ring and some of the required substituents. A common starting material is 3-methyl-2-nitrobenzoic acid or its derivatives, such as methyl 3-methyl-2-nitrobenzoate . google.com

From this starting point, the synthesis proceeds through several key intermediates. A critical intermediate is N,3-dimethyl-2,5-dinitrobenzamide . This compound contains the complete carbon skeleton and the necessary nitrogen functionalities (two nitro groups and the N-methyl amide) prior to the final selective reduction step. Another important intermediate formed along a common pathway is N,3-dimethyl-2-nitrobenzamide , which is subsequently nitrated to introduce the second nitro group at the 5-position.

Key Precursors and Intermediates:

3-Methyl-2-nitrobenzoic acid

Methyl 3-methyl-2-nitrobenzoate google.com

N,3-dimethyl-2-nitrobenzamide

N,3-dimethyl-2,5-dinitrobenzamide

Sequential Functional Group Transformations and Reaction Sequences

A representative classical synthesis involves a sequence of distinct chemical reactions, each targeting a specific functional group transformation.

Amidation: The synthesis often starts with the conversion of a carboxylic acid group on the precursor to an N-methylamide. For example, 3-methyl-2-nitrobenzoic acid is reacted with a methylating agent or its methyl ester derivative (methyl 3-methyl-2-nitrobenzoate) is treated with methylamine (B109427). google.com This reaction specifically forms the amide bond, resulting in N,3-dimethyl-2-nitrobenzamide.

Nitration: The next step is the introduction of a second nitro group onto the benzene ring. Using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, the nitro group is directed to the 5-position of the N,3-dimethyl-2-nitrobenzamide intermediate. This electrophilic aromatic substitution yields N,3-dimethyl-2,5-dinitrobenzamide.

Selective Reduction: The final key transformation is the selective reduction of one of the two nitro groups. The nitro group at the 2-position is sterically hindered by the adjacent methyl and amide groups, making the nitro group at the 5-position more accessible to reduction. However, achieving high selectivity is crucial. Catalytic hydrogenation is a common method for this step. google.com The process typically converts the 2-nitro group to an amino group, yielding the final product, this compound.

Optimization of Reaction Conditions and Yield Enhancement Strategies

For the amidation step, reaction temperature is a key variable. The reaction of methyl 3-methyl-2-nitrobenzoate with methylamine is often heated, with optimal temperatures reported in the range of 60–65°C to ensure a reasonable reaction rate without significant decomposition. google.com The choice of solvent, typically a lower alcohol like methanol (B129727) or ethanol, facilitates the dissolution of reactants. google.com

In the reduction step, the choice of catalyst and reaction conditions is paramount for both efficiency and selectivity. While various reducing agents can be used, catalytic hydrogenation often provides high yields. google.com For similar reductions, conditions such as temperature (e.g., 70–75°C) and the use of specific acid co-reagents (e.g., formic acid, acetic acid) have been optimized. google.com The molar ratios of reactants are also finely tuned; for instance, in related syntheses, a slight excess of the amine or other reagents is used to drive the reaction to completion. google.com

| Step | Reactants | Solvent | Temperature | Key Parameters | Yield |

|---|---|---|---|---|---|

| Amidation | Methyl 3-methyl-2-nitrobenzoate, Methylamine | Methanol | 60-65°C | Molar ratio of methylamine to ester is optimized. | ~94% |

| Reduction | 3-Methyl-2-nitrobenzamide, Iron Powder, Acid | Water | 70-75°C | Molar ratio of iron powder to nitro compound is ~2-5:1. | ~96% |

| Subsequent Functionalization | 3-Methyl-2-aminobenzamide, Reagent | Acetonitrile | 55-60°C | Molar ratio of reagent to amine is ~1.2:1. | ~92% |

Modern and Green Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods. These approaches aim to reduce the number of steps, minimize waste, and utilize safer reagents.

One-Pot and Cascade Reaction Methodologies

One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offers significant advantages in terms of time, resources, and yield. youtube.com This approach minimizes handling losses and reduces solvent waste.

Catalytic Systems in Synthesis (e.g., Raney Nickel for nitro reduction)

The reduction of the nitro group is a pivotal step in the synthesis, and the choice of catalyst is crucial for its success. Catalytic hydrogenation is a widely used and effective method. commonorganicchemistry.com

Raney Nickel is a popular and effective catalyst for the hydrogenation of nitro groups. commonorganicchemistry.commasterorganicchemistry.com It is an alloy of aluminum and nickel that has been treated to remove most of the aluminum, resulting in a porous, high-surface-area nickel catalyst that is highly active. masterorganicchemistry.com Raney Nickel is often preferred for its efficiency in reducing both aromatic and aliphatic nitro groups to primary amines. commonorganicchemistry.com In some cases, it is chosen over other catalysts like palladium on carbon (Pd/C) if there is a risk of dehalogenation in the substrate, although this is not a concern for the target nitro-compound. commonorganicchemistry.com The use of Raney Nickel typically involves moderate hydrogen pressure and temperatures. google.com

Other catalytic systems are also employed for nitro group reduction:

Iron (Fe) powder in the presence of an acid (like acetic or hydrochloric acid) offers a classical and cost-effective method for reducing aromatic nitro compounds. google.com

Palladium on Carbon (Pd/C) is another common hydrogenation catalyst, known for its high activity, though it can sometimes affect other functional groups. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂) provides a mild alternative for the reduction of aromatic nitro groups, which is useful when other reducible functional groups are present in the molecule. commonorganicchemistry.com

The choice of catalyst depends on factors such as substrate compatibility, desired selectivity, reaction conditions, and cost.

| Catalyst/Reagent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Raney Nickel / H₂ | Hydrogen pressure, moderate temperature, alcohol solvent | High activity for nitro groups, avoids dehalogenation. commonorganicchemistry.com | Pyrophoric when dry, requires handling care. masterorganicchemistry.com |

| Fe / Acid | Acidic aqueous solution (e.g., HCl, AcOH), heating | Cost-effective, widely used industrially. google.com | Produces significant amounts of iron sludge waste. |

| Pd/C / H₂ | Hydrogen pressure, room or elevated temperature | Very high activity, often works under mild conditions. commonorganicchemistry.com | Can reduce other functional groups (e.g., alkenes, alkynes). commonorganicchemistry.com |

| SnCl₂ | Acidic solution (e.g., HCl), often requires heating | Mild and selective for nitro groups. commonorganicchemistry.com | Stoichiometric amounts are needed, generating tin waste. |

Principles of Atom Economy and Environmental Friendliness in Synthetic Design

The design of synthetic routes for complex organic molecules like this compound is increasingly guided by the principles of green chemistry, with atom economy and environmental friendliness being central considerations. primescholars.com Atom economy, a concept developed by Barry Trost, evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com The ideal reaction would have 100% atom economy, where all atoms from the reactants are found in the product, and no atoms are wasted as byproducts.

In the context of synthesizing substituted benzamides, certain reaction types are inherently more atom-economical than others. For instance, addition and rearrangement reactions tend to have high atom economy, while substitution and elimination reactions often generate stoichiometric byproducts, thus lowering their atom economy. primescholars.com The synthesis of this compound typically involves steps such as nitration, amidation, and reduction.

Key considerations for an environmentally friendly synthesis include:

Solvent Choice: Utilizing greener solvents, such as water, ethanol, or supercritical fluids, instead of hazardous chlorinated or high-boiling aprotic polar solvents like N,N-dimethylformamide (DMF), which can be difficult to recycle. googleapis.com

Catalysis: Employing catalytic reagents over stoichiometric ones. For example, catalytic hydrogenation for the reduction of a nitro group is preferable to using stoichiometric reducing agents like iron powder in acidic media, which generates large amounts of iron sludge. google.com

Energy Efficiency: Designing processes that can be run at ambient temperature and pressure to reduce energy consumption.

Waste Reduction: Developing one-pot syntheses or telescoping reactions where intermediates are not isolated can significantly reduce waste from workup and purification steps. researchgate.net

By carefully selecting reagents and reaction conditions, the environmental impact of producing this compound can be minimized, aligning the manufacturing process with modern standards of sustainable chemistry.

Conversion from Related Benzamide Derivatives (e.g., from N,3-dimethyl-2-nitrobenzamide)

A common and logical synthetic approach to this compound involves the modification of closely related benzamide precursors. A key intermediate in this strategy is N,3-dimethyl-2-nitrobenzamide. nih.gov The synthesis can be conceptualized as a two-step process starting from this precursor: nitration followed by reduction.

However, a more regioselective approach involves introducing the substituents onto the benzene ring in a specific order before the final amidation and reduction steps. A plausible pathway, analogous to the synthesis of the related compound 2-amino-5-chloro-N,3-dimethylbenzamide, starts from 3-methyl-2-nitrobenzoic acid or its methyl ester. google.com

Synthetic Pathway Example:

Amidation: 3-methyl-2-nitrobenzoic acid is first converted to an acid chloride, which then reacts with methylamine to form N,3-dimethyl-2-nitrobenzamide. Alternatively, the methyl ester, methyl 3-methyl-2-nitrobenzoate, can be directly treated with methylamine in an alcohol solvent. google.com

Reduction of the Nitro Group: The nitro group of N,3-dimethyl-2-nitrobenzamide is selectively reduced to an amino group. This transformation yields 2-amino-N,3-dimethylbenzamide. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst) or metal-acid reduction (e.g., using iron powder in acetic or hydrochloric acid). google.com Catalytic hydrogenation is often preferred for its cleaner reaction profile and higher atom economy, although it may require high-pressure equipment. google.com

Nitration: The final step is the regioselective nitration of 2-amino-N,3-dimethylbenzamide to introduce a nitro group at the 5-position. The activating and ortho-, para-directing amino group and the weakly activating and ortho-, para-directing methyl group would both direct the incoming electrophile (the nitronium ion, NO₂⁺) to the 5-position, which is para to the powerful amino directing group.

The table below outlines a typical reaction sequence starting from a related benzamide derivative.

| Step | Reactant | Reagents | Product | Typical Yield (%) |

| 1 | N,3-dimethyl-2-nitrobenzamide | H₂, Pd/C or Fe/HCl | 2-Amino-N,3-dimethylbenzamide | ~95% (for catalytic hydrogenation) google.com |

| 2 | 2-Amino-N,3-dimethylbenzamide | HNO₃, H₂SO₄ | This compound | Data not available |

This pathway highlights the conversion from a readily available nitrobenzamide derivative to the target molecule through standard organic transformations.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound requires careful control of selectivity at various stages.

Chemo-selectivity: This refers to the selective reaction of one functional group in the presence of others. A critical chemoselective step in the synthesis is the reduction of the nitro group at the 2-position without affecting the amide functionality. Catalytic hydrogenation is highly effective for this, as the conditions required to reduce an amide are typically much harsher than those needed for a nitro group. If the final nitration step were performed on a precursor like 3-methyl-2-nitrobenzamide, chemoselectivity would be crucial to avoid over-nitration or side reactions.

Regio-selectivity: This is paramount when introducing the nitro group at the 5-position. The position of electrophilic substitution on the benzene ring is dictated by the directing effects of the existing substituents. In the case of 2-amino-N,3-dimethylbenzamide, the substituents are:

-NH₂ (amino): A strongly activating, ortho-, para-director.

-CH₃ (methyl): A weakly activating, ortho-, para-director.

-CONHCH₃ (N-methylamido): A deactivating, meta-director.

The powerful activating and directing effect of the amino group at position 2 dominates. It directs incoming electrophiles to the para position (position 5) and the ortho position (position 3). Since the 3-position is already occupied by the methyl group, the nitration is strongly directed to the 5-position. This makes the regiochemical outcome of the nitration step highly predictable and favorable for forming the desired isomer.

Stereo-selectivity: The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselective synthesis considerations are not applicable in this case. researchgate.net

Control over these selectivity aspects is essential for an efficient synthesis that maximizes the yield of the desired product while minimizing the formation of unwanted isomers and byproducts.

Reactivity and Mechanistic Studies of 2 Amino N,3 Dimethyl 5 Nitrobenzamide

Transformations Involving the Amino Moiety

The amino group in 2-Amino-N,3-dimethyl-5-nitrobenzamide is a key site for synthetic modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

While the parent compound already contains an amino group, further amination reactions are generally not applicable. However, the existing amino group can readily participate in amide formation reactions. For instance, acylation of the amino group with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acylated derivatives. This transformation is a common strategy to protect the amino group or to introduce specific acyl moieties that may impart desired properties to the molecule.

The nucleophilic nature of the primary amino group allows for a variety of derivatization and functionalization reactions. Diazotization, for example, can be achieved by treating the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a range of transformations, including Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups, or coupling reactions with activated aromatic compounds to form azo dyes.

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to reduction.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation or the use of metals in acidic media. The reduction typically proceeds through a series of intermediates. The nitro group (NO₂) is first reduced to a nitroso group (NO), which is then further reduced to a hydroxylamino group (NHOH) before the final reduction to the amino group (NH₂).

Two main pathways are generally considered for the reduction of aromatic nitro compounds. The direct pathway involves the stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally the amine. An alternative, indirect pathway can occur under certain conditions, involving the condensation of the nitroso and hydroxylamino intermediates to form an azoxy compound, which is then successively reduced to the azo, hydrazo, and finally the amino derivatives. The specific pathway and the stability of the intermediates can be influenced by the reaction conditions, including the reducing agent, solvent, and pH.

| Intermediate | Functional Group |

| Nitroso | -NO |

| Hydroxylamino | -NHOH |

| Azoxy | -N=N(O)- |

| Azo | -N=N- |

| Hydrazo | -NH-NH- |

| Amino | -NH₂ |

This table outlines the common intermediates in the reduction of aromatic nitro compounds.

Electrochemical methods offer a controlled approach to the reduction of nitroaromatic compounds. The reduction typically involves a series of electron and proton transfer steps. Cyclic voltammetry studies of nitro-substituted benzamides have shown that the reduction of the aryl-nitro group to the corresponding hydroxylamine is an irreversible process that occurs at negative potentials. The presence of other substituents on the benzene (B151609) ring can influence the reduction potential.

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro groups. Common catalysts include palladium, platinum, or nickel on a solid support like carbon. The reaction is typically carried out under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions can be optimized to achieve high yields and selectivity. For instance, in the synthesis of related compounds like 2-amino-5-chloro-N,3-dimethylbenzamide, catalytic hydrogenation is a key step to reduce the precursor 2-nitro-3-methyl-5-chlorobenzoic acid.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene Ring

The substituents already present on the benzene ring of this compound dictate the position and feasibility of further aromatic substitution reactions.

In electrophilic aromatic substitution (EAS) , the outcome is determined by the combined directing effects of the existing groups. The amino (-NH₂) and methyl (-CH₃) groups are activating and ortho-, para-directing. Conversely, the nitro (-NO₂) and the N,3-dimethylbenzamide (-CONHCH₃) groups are deactivating and meta-directing. In a polysubstituted ring, the most strongly activating group generally controls the position of substitution. Therefore, the powerful activating effect of the amino group would be expected to direct incoming electrophiles to the positions ortho and para to it. However, the position para to the amino group is already occupied by the nitro group, and one ortho position is blocked by the methyl group. This leaves the remaining ortho position (C6) as the most likely site for electrophilic attack, although steric hindrance from the adjacent amide group could be a factor.

| Substituent | Effect on EAS | Directing Influence |

| -NH₂ (Amino) | Activating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -CONHCH₃ (Amide) | Deactivating | Meta |

| -NO₂ (Nitro) | Deactivating | Meta |

This table summarizes the directing effects of the substituents on the benzene ring for electrophilic aromatic substitution.

Nucleophilic aromatic substitution (NAS) on the benzene ring of this compound is less likely due to the presence of the electron-donating amino and methyl groups. NAS reactions are favored by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. While the nitro group is strongly electron-withdrawing, there is no suitable leaving group (like a halogen) in a favorable position on the ring to facilitate such a reaction.

Design and Synthesis of 2 Amino N,3 Dimethyl 5 Nitrobenzamide Derivatives and Analogs

Strategies for Structural Modification at Key Positions

Structural modifications are strategically focused on the three primary components of the molecule: the 2-amino group, the aromatic ring, and the N,3-dimethylbenzamide backbone. Each site offers unique opportunities for derivatization using established and modern synthetic methodologies.

The primary amino group at the C-2 position is a key nucleophilic center, making it a prime target for functionalization. However, its reactivity can also interfere with modifications planned at other sites of the molecule. Consequently, both direct functionalization and temporary protection of this group are fundamental strategies in the synthesis of derivatives. libretexts.org

Protecting group chemistry is often employed to temporarily mask the reactivity of the amino group, thereby allowing for selective reactions elsewhere on the molecule. organic-chemistry.org The choice of protecting group is critical and depends on its stability under subsequent reaction conditions and the ease of its removal. Carbamates are a common class of protecting groups for amines as they decrease the nucleophilicity of the nitrogen atom. organic-chemistry.org

Common Protecting Groups for the Amino Functionality

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acids (e.g., TFA) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation |

Direct functionalization of the amino group leads to a wide array of derivatives. Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form secondary amides.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides, though this can be difficult to control and may lead to over-alkylation.

These reactions allow for the introduction of various functionalities, altering the steric and electronic properties of the molecule in a controlled manner.

The substitution pattern of the aromatic ring can be altered through electrophilic aromatic substitution reactions. The existing substituents—amino (-NH₂), methyl (-CH₃), and nitro (-NO₂) groups—dictate the position of any new incoming electrophile. The powerful activating and ortho-, para-directing effect of the amino group is the dominant influence.

Halogenation is a common strategy for derivatizing the aromatic ring. For instance, the synthesis of the analogous compound 2-amino-5-chloro-N,3-dimethylbenzamide is achieved by reacting 3-methyl-2-aminobenzamide with sulfonyl chloride in an inert organic solvent. google.com Similar strategies can be applied to introduce other halogens.

Methods for Halogenation of Activated Aromatic Rings

| Halogenation | Reagent | Typical Conditions |

|---|---|---|

| Chlorination | Sulfonyl chloride (SO₂Cl₂) | Inert solvent (e.g., acetonitrile), 40-80°C google.com |

| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile, Room Temperature researchgate.net |

The introduction of a halogen atom at the 5-position, replacing the nitro group or adding to a non-nitrated precursor, significantly alters the electronic profile of the ring and can serve as a synthetic handle for further modifications, such as cross-coupling reactions. googleapis.com

The amide portion of the molecule offers additional sites for derivatization.

N-Amide Modification: The methyl group on the amide nitrogen can be replaced with other alkyl or aryl groups. This is typically achieved by synthesizing the parent 2-amino-3-methyl-5-nitrobenzoic acid and then forming the amide bond with a different primary amine (e.g., R-NH₂) using coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt). nih.gov

Carbonyl Group Modification: The carbonyl oxygen of the amide can be converted to sulfur using reagents like Lawesson's reagent to form the corresponding thioamide. The carbonyl group can also be reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride (LiAlH₄), transforming the benzamide (B126) derivative into a secondary amine.

These modifications fundamentally alter the geometry and hydrogen-bonding capabilities of the amide backbone.

Synthesis of Novel Heterocyclic Systems Incorporating the Benzamide Core

The 2-amino-N,3-dimethyl-5-nitrobenzamide scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, particularly quinazolinones. The 1,2-relationship of the amino group and the amide side chain provides the necessary functionality for cyclization reactions.

One common approach involves the reaction of the 2-amino group with a one-carbon electrophile, which then cyclizes onto the amide nitrogen. For example, reacting a 2-aminobenzamide (B116534) derivative with an orthoester or an acid chloride can lead to the formation of a quinazolinone ring system. researchgate.net The amino group can act as a nucleophile, attacking a suitable reagent, followed by an intramolecular cyclization and dehydration to form the new heterocyclic ring. nih.govconnectjournals.com

For example, a potential pathway could involve the reaction of this compound with a reagent like triethyl orthoformate. This would initially form an intermediate that could then undergo intramolecular cyclization to yield a 1,3-dimethyl-6-nitroquinazolin-4(3H)-one derivative. The synthesis of diverse heterocyclic structures, such as triazinoquinazolinones and triazepinoquinazolinones, has been demonstrated from related 3-aminoquinazolinone precursors, highlighting the versatility of the benzamide core in constructing complex molecular architectures. nih.gov

Structure-Reactivity Relationship Studies of Derivatives (excluding human biological/clinical implications)

Modifying the structure of this compound directly impacts its chemical reactivity and physical properties. These relationships can be studied to understand the electronic and steric effects of different functional groups.

| Conversion to Thioamide (-C=S) | Elongates the carbon-heteroatom bond and alters the bond's polarity and hydrogen-bonding characteristics. |

These studies, which correlate specific structural features with changes in chemical properties like acidity/basicity (pKa), reaction kinetics, and spectroscopic characteristics, are fundamental to rational molecular design.

Advanced Spectroscopic and Structural Elucidation of 2 Amino N,3 Dimethyl 5 Nitrobenzamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information for structural assignment. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is influenced by the presence of electron-withdrawing or electron-donating groups.

In the case of 2-Amino-N,3-dimethyl-5-nitrobenzamide, the aromatic protons are expected to appear in the downfield region of the ¹H NMR spectrum. The powerful electron-withdrawing effect of the nitro group at the C5 position significantly deshields the adjacent aromatic protons. The amino group at C2 and the methyl group at C3 introduce further complexity through their electronic and steric effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are extrapolated from data for related compounds such as 2-amino-5-chloro-N,3-dimethylbenzamide and other nitrobenzamides. google.comrsc.org

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Comments |

|---|---|---|---|

| Ar-H (C4-H) | ~7.3-7.5 | ~125-128 | Aromatic proton ortho to the nitro group. |

| Ar-H (C6-H) | ~8.0-8.2 | ~120-123 | Aromatic proton ortho to both amino and nitro groups. |

| NH₂ | ~5.5-6.0 (broad) | - | Broad signal due to exchange; position is solvent-dependent. |

| NH-CH₃ | ~6.2-6.5 (broad) | - | Amide proton signal, may show coupling to N-CH₃. |

| N-CH₃ | ~2.9-3.0 (doublet) | ~26-28 | Shows coupling to the amide NH proton. |

| Ar-CH₃ | ~2.1-2.2 (singlet) | ~17-19 | Methyl group attached to the aromatic ring. |

| C=O | - | ~168-170 | Carbonyl carbon of the amide group. |

| Ar-C-NH₂ | - | ~148-152 | Aromatic carbon attached to the amino group. |

| Ar-C-CH₃ | - | ~128-132 | Aromatic carbon attached to the methyl group. |

| Ar-C-NO₂ | - | ~140-145 | Aromatic carbon attached to the nitro group. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a correlation between the two aromatic protons (C4-H and C6-H), confirming their ortho relationship. It would also confirm the coupling between the amide proton (NH) and the N-methyl protons (N-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. An HSQC spectrum would definitively link the proton signals of the aromatic hydrogens and the two methyl groups to their corresponding carbon signals in the ¹³C spectrum.

The N-methyl protons (N-CH₃) showing a correlation to the amide carbonyl carbon (C=O).

The aromatic methyl protons (Ar-CH₃) correlating to the aromatic carbons C2, C3, and C4.

The aromatic proton at C4 showing correlations to C2, C6, and the carbon bearing the nitro group (C5).

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, confirming the connectivity and substitution pattern of the title compound.

Single-Crystal X-ray Diffraction Analysis

While a crystal structure for this compound is not available in the cited literature, the structure of its parent compound, 2-Amino-N,3-dimethylbenzamide, has been determined nih.gov. This structure reveals key conformational features. A significant finding is that the amide group is not coplanar with the benzene (B151609) ring; the mean plane through the amide group forms a dihedral angle of 33.93 (7)° with the benzene ring nih.gov. This twist is a common feature in substituted benzamides and is influenced by steric hindrance and intramolecular interactions.

In related nitro-containing structures, such as 2-Amino-3-chloro-5-nitrobenzamide, the amide group is also significantly twisted out of the plane of the benzene ring, while the nitro group tends to be nearly co-planar with the ring nih.gov. This suggests that this compound would likely adopt a similar conformation, with a twisted amide group and a relatively planar nitro group. The molecular conformation is further stabilized by an intramolecular N-H···O hydrogen bond between one of the amino protons and the carbonyl oxygen of the amide group nih.gov.

Table 2: Selected Geometric Parameters for 2-Amino-N,3-dimethylbenzamide Data obtained from the single-crystal X-ray diffraction analysis of the non-nitrated parent compound. nih.gov

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C(carbonyl)-O | 1.241(2) |

| C(carbonyl)-N(amide) | 1.332(2) |

| C(aromatic)-C(carbonyl) | 1.411(2) |

| C(aromatic)-N(amino) | 1.389(2) |

| Bond Angles (°) | |

| O-C(carbonyl)-N(amide) | 122.9(1) |

| O-C(carbonyl)-C(aromatic) | 120.7(1) |

| N(amide)-C(carbonyl)-C(aromatic) | 116.4(1) |

| Torsion Angles (°) | |

| Dihedral angle (Amide plane vs. Benzene ring) | 33.93(7) |

The way molecules arrange themselves in a crystal is dictated by a network of intermolecular interactions. In the crystal structure of 2-Amino-N,3-dimethylbenzamide, molecules are linked by N-H···N and N-H···O hydrogen bonds, which form double-stranded chains running parallel to the b-axis nih.gov.

For nitro-substituted derivatives, the nitro group provides additional strong hydrogen bond acceptors. In the crystal of 2-Amino-3-chloro-5-nitrobenzamide, molecules are linked by N-H···O hydrogen bonds involving both the carbonyl and nitro oxygen atoms, generating layers nih.gov. In another related structure, 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide, the crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds and C-H···π interactions nih.gov. It is highly probable that the crystal packing of this compound would feature a rich network of hydrogen bonds involving the amino group, the amide N-H, and the oxygen atoms of both the carbonyl and nitro groups, leading to a stable, densely packed structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key functional groups—amino (NH₂), secondary amide (R-CO-NH-R'), and nitro (NO₂) — have distinct vibrational signatures.

Amino Group (NH₂): This group typically shows two N-H stretching bands in the 3500–3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes core.ac.ukatlantis-press.com.

Amide Group (C=O, N-H): The amide group is characterized by a strong C=O stretching vibration (Amide I band) around 1630-1680 cm⁻¹ and an N-H bending vibration (Amide II band) near 1550 cm⁻¹ nih.gov. The N-H stretching vibration appears as a single band, typically around 3400-3200 cm⁻¹.

Nitro Group (NO₂): The nitro group gives rise to two prominent stretching vibrations: an asymmetric stretch typically found between 1560–1500 cm⁻¹ and a symmetric stretch between 1360–1300 cm⁻¹ nih.gov.

Methyl and Aromatic Groups: C-H stretching vibrations from the aromatic ring and methyl groups are observed in the 3100–2850 cm⁻¹ region.

The presence of strong absorption bands in these specific regions in the FT-IR and Raman spectra would serve as definitive confirmation of the compound's functional group composition.

Table 3: Characteristic FT-IR / Raman Vibrational Frequencies for Key Functional Groups Frequency ranges are based on data from related nitrobenzamide and amino-substituted aromatic compounds. nih.govcore.ac.ukatlantis-press.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | Amino (-NH₂) | 3450 - 3550 |

| N-H Symmetric Stretch | Amino (-NH₂) | 3350 - 3450 |

| N-H Stretch | Amide (-CONH-) | 3200 - 3400 |

| Aromatic C-H Stretch | Aryl | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 2980 |

| C=O Stretch (Amide I) | Amide (-CONH-) | 1630 - 1680 |

| NO₂ Asymmetric Stretch | Nitro (-NO₂) | 1500 - 1560 |

| N-H Bend (Amide II) | Amide (-CONH-) | 1510 - 1570 |

| NO₂ Symmetric Stretch | Nitro (-NO₂) | 1300 - 1360 |

| C-N Stretch | Aryl-NH₂, Aryl-CONH- | 1250 - 1350 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to accurately determine the elemental composition of a molecule. By providing a high-resolution mass measurement of the parent ion, HRMS allows for the unequivocal validation of the molecular formula of this compound, which is C₉H₁₁N₃O₃. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value, typically within a very low margin of error (e.g., < 5 ppm), confirming the compound's identity.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument are used to investigate the fragmentation pathways of the molecule. Collision-induced dissociation (CID) of the protonated parent ion generates a series of fragment ions, and the precise mass measurement of these fragments helps in elucidating the compound's structure.

The fragmentation of this compound is expected to occur at the molecule's most labile bonds. Key fragmentation patterns would likely involve the cleavage of the amide bond, loss of the nitro group, and cleavages associated with the methyl groups. Based on the principles of mass spectrometry and the known behavior of similar aromatic amides, a predicted fragmentation pattern is outlined below.

Table 1: Predicted HRMS Fragmentation Analysis of this compound

| Fragment Ion | Proposed Structure / Neutral Loss | Theoretical m/z of Fragment |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 210.0822 |

| Fragment A | Loss of NO₂ (Nitro group) | 164.0866 |

| Fragment B | Loss of CONHCH₃ (N-methyl amide group) | 152.0764 |

| Fragment C | Loss of CH₃ (from N-methyl) | 195.0587 |

| Fragment D | Loss of CH₃ (from ring) | 195.0587 |

Note: The m/z values are theoretical and would need to be confirmed by experimental data.

This detailed fragmentation analysis not only supports the structural assignment of the parent molecule but also provides a characteristic fingerprint that can be used to identify this compound in complex mixtures.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure and Purity Assessment

Electronic Absorption (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For an aromatic compound like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π→π* and n→π* electronic transitions within the chromophores present. The primary chromophore is the substituted benzene ring, which includes an amino group (-NH₂), a methyl group (-CH₃), a nitro group (-NO₂), and a methylamide group (-CONHCH₃).

The amino group acts as a strong auxochrome (a color-enhancing group), and the nitro group is a powerful chromophore. Their presence, particularly in conjugation with the benzene ring, is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

The spectrum would likely exhibit distinct absorption bands:

A high-energy band corresponding to the π→π* transitions of the aromatic system.

A lower-energy band, possibly extending into the visible region, attributed to n→π* transitions, primarily associated with the lone pair electrons on the oxygen atoms of the nitro group and the nitrogen of the amino group.

UV-Vis spectroscopy also serves as a straightforward and effective method for assessing the purity of the compound. The molar absorptivity (ε) at a specific wavelength (λmax) is a constant for a pure compound. By measuring the absorbance of a solution of known concentration, one can verify its purity against a reference standard using the Beer-Lambert law. The absence of extraneous peaks suggests the absence of impurities with significant UV-Vis absorption.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Type of Transition | Associated Chromophore |

|---|---|---|---|

| ~250-280 nm | High | π→π* | Benzene ring with substituents |

Note: The specific λmax and ε values are predictive and depend on the solvent used for analysis. Experimental verification is required for precise values.

Computational and Theoretical Investigations of 2 Amino N,3 Dimethyl 5 Nitrobenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a robust method for computing the electronic structure of molecules, providing a balance between accuracy and computational cost. For a molecule like 2-Amino-N,3-dimethyl-5-nitrobenzamide, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govnih.gov These calculations yield the lowest-energy three-dimensional arrangement of atoms and provide a foundational dataset for more advanced analyses. globalresearchonline.net

The electronic character of this compound is dictated by the interplay of its functional groups: an electron-donating amino group, a weakly electron-donating methyl group on the ring, an N-methyl group on the amide, and a strongly electron-withdrawing nitro group. Molecular Orbital (MO) theory helps in understanding this interplay.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for determining chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap implies high stability and low reactivity. nih.gov

For this compound, it is anticipated that:

HOMO: The HOMO would likely be distributed across the electron-rich aromatic ring, with significant contributions from the lone pair of the amino group, which acts as a strong electron-donating group.

LUMO: The LUMO is expected to be localized predominantly on the electron-deficient nitro group (-NO₂). acs.org This is a common feature in nitroaromatic compounds, making this part of the molecule susceptible to nucleophilic attack or reduction. acs.orgresearchgate.net

Energy Gap: The presence of both strong electron-donating and electron-withdrawing groups on the same π-system typically leads to a smaller HOMO-LUMO gap, suggesting the potential for intramolecular charge transfer (ICT) upon electronic excitation. nih.govnih.gov

Table 1: Significance of Frontier Molecular Orbitals

| Parameter | Description | Chemical Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Correlates with the ionization potential. A higher HOMO energy indicates a greater tendency to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Correlates with the electron affinity. A lower LUMO energy indicates a greater tendency to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates kinetic stability, chemical hardness, and optical excitability. A smaller gap suggests higher reactivity and easier electronic excitation. |

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed from the optimized geometry. These frequencies correspond to specific molecular motions, such as the stretching of N-H (amino group), C=O (amide), and N-O (nitro group) bonds, as well as bending and rocking modes. nih.govresearchgate.net While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve excellent agreement. globalresearchonline.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. These shifts are highly sensitive to the local electronic environment of each nucleus, providing a detailed map of the molecule's electronic structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and corresponding oscillator strengths. These calculations predict the absorption maxima (λmax) in the UV-visible spectrum, which typically correspond to electronic transitions, such as the promotion of an electron from the HOMO to the LUMO. nih.gov For this molecule, ICT transitions are expected due to its donor-acceptor architecture.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These descriptors can be global (describing the molecule as a whole) or local (describing specific atomic sites).

Global Reactivity Descriptors:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronic Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors: The most powerful tools for predicting reaction sites are Fukui functions . These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. scm.comsemanticscholar.org

f+(r): Predicts the site for nucleophilic attack (where an electron is added). For this compound, the highest values of f+(r) are expected on the nitrogen and carbon atoms associated with the nitro group.

f-(r): Predicts the site for electrophilic attack (where an electron is removed). The highest values of f-(r) would be anticipated on the aromatic ring, particularly at positions ortho and para to the activating amino group.

f0(r): Predicts the site for radical attack.

Table 2: Key Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Fukui Function (Nucleophilic Attack) | f+ = q(N) - q(N+1) | Indicates the most likely sites for attack by a nucleophile. |

| Fukui Function (Electrophilic Attack) | f- = q(N-1) - q(N) | Indicates the most likely sites for attack by an electrophile. |

| Dual Descriptor | Δf(r) = f+(r) - f-(r) | A more precise descriptor; where Δf(r) > 0, the site is electrophilic, and where Δf(r) < 0, the site is nucleophilic. |

Note: q(N), q(N+1), and q(N-1) represent the electron population of an atom in the neutral, anionic, and cationic states, respectively.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. The molecule possesses several rotatable single bonds, with two being of primary importance:

The Ar—C(O) bond: Rotation around this bond determines the orientation of the amide group relative to the plane of the benzene (B151609) ring. Steric hindrance between the carbonyl oxygen, the amino group, and the ring's methyl group will influence the preferred torsional angle.

The C(O)—N bond: Amide bonds have a significant double-bond character, leading to a substantial rotational barrier. This results in distinct cis and trans conformers, with the trans conformation generally being more stable in N-monosubstituted amides. nih.gov

Conformational analysis is typically performed by creating a Potential Energy Surface (PES) scan. This involves systematically rotating one or more bonds and calculating the energy at each step. This process identifies the lowest energy (most stable) conformers and the transition states that separate them, providing insight into the molecule's flexibility and the relative populations of different conformers at equilibrium. nih.govrsc.org

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can model the entire pathway of a chemical reaction, providing a step-by-step description of bond-breaking and bond-forming processes. nih.gov This is achieved by identifying the structures of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them on the potential energy surface.

A transition state is a first-order saddle point on the PES, representing the highest energy point along the minimum energy reaction path. Its structure is confirmed computationally by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. For this compound, one could model reactions such as electrophilic aromatic substitution on the ring or nucleophilic addition to the nitro group to understand its reactivity profile in detail. nih.gov

Molecular Dynamics Simulations (e.g., for solvent effects, supramolecular interactions)

While quantum chemical calculations typically model a single molecule in the gas phase or with an implicit solvent model, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time in a more realistic environment. rsc.org

In an MD simulation, the molecule is placed in a simulation box, often filled with explicit solvent molecules (like water or DMSO). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of all atoms over time (typically nanoseconds to microseconds). osti.govnih.gov

MD simulations are invaluable for investigating:

Solvent Effects: They reveal how solvent molecules arrange around the solute and form specific interactions, such as hydrogen bonds, which can significantly influence the solute's conformation and reactivity. nih.govmdpi.com

Supramolecular Interactions: MD can model how multiple molecules of this compound might interact with each other in a solution or solid state, exploring phenomena like aggregation or crystal packing.

Conformational Dynamics: MD provides a dynamic picture of the conformational landscape, showing how the molecule transitions between different stable shapes in solution.

Advanced Applications of 2 Amino N,3 Dimethyl 5 Nitrobenzamide in Chemical Science and Technology

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The primary and most established application of 2-Amino-N,3-dimethyl-5-nitrobenzamide is its function as a key intermediate in multi-step organic synthesis. The strategic placement of its functional groups offers multiple reaction pathways for constructing complex molecular architectures.

Key Reactive Sites and Potential Transformations:

Amino Group (-NH₂): This primary aromatic amine is a versatile functional handle. It can undergo diazotization to be replaced by a wide range of other substituents (e.g., halogens, hydroxyl, cyano groups). It is also readily acylated, alkylated, or used as a nucleophile in condensation reactions to form heterocyclic rings, such as quinazolines or benzodiazepines.

Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring. Crucially, it can be selectively reduced to an amino group, unmasking a new reactive site. This transformation allows for the creation of diamino derivatives, which are valuable precursors for dyes, polymers, and other complex structures.

Amide Group (-CONHCH₃): The amide linkage is generally stable but can be hydrolyzed under harsh conditions. More importantly, the N-H bond can be deprotonated and the adjacent aromatic C-H bond can be targeted for ortho-lithiation, enabling further functionalization of the benzene (B151609) ring.

Aromatic Ring: The benzene ring itself can participate in electrophilic aromatic substitution reactions, with the existing substituents directing the position of new functional groups.

Due to this chemical versatility, the benzamide (B126) scaffold is integral to building a diverse library of compounds for various research applications.

Precursor in Material Science and Polymer Chemistry

While specific, large-scale applications are not yet widely documented, the molecular structure of this compound makes it a promising candidate for the development of novel materials.

The compound possesses the necessary functionality to act as a monomer in polymerization reactions. The presence of the primary amino group allows it to be incorporated into polymers like polyamides or polyimides. For instance, it could be reacted with diacyl chlorides to form aromatic polyamides (aramids). The resulting polymers would feature pendant nitro and N-methylamide groups, which could impart specific properties such as:

Enhanced Thermal Stability: Aromatic backbones are known for their high thermal resistance.

Specific Solubility: The N-methylamide group can improve solubility in organic solvents compared to unsubstituted amides.

Further Functionalization: The nitro groups along the polymer chain can be chemically modified, for example, by reduction to amino groups, allowing for polymer cross-linking or the attachment of other functional moieties.

Supramolecular chemistry involves the study of chemical systems based on non-covalent interactions between molecules. This compound contains multiple sites capable of forming strong hydrogen bonds: the amino group (donor), the amide N-H (donor), the amide carbonyl oxygen (acceptor), and the nitro group oxygens (acceptor). These interactions can guide the molecules to self-assemble into ordered, three-dimensional structures in the solid state. This process of molecular recognition and self-assembly is fundamental to crystal engineering and the design of materials with specific architectures and properties. The formation of these non-covalent bonds is a key aspect of host-guest chemistry and the creation of larger, self-assembled molecular systems. youtube.com

Application in Analytical Chemistry as a Reference Standard or Derivatization Agent

In the field of analytical chemistry, well-characterized compounds are essential for the accurate identification and quantification of substances.

Reference Standard: Pure this compound can be used as a reference standard in chromatographic techniques like HPLC or GC-MS. For example, it could be used to calibrate instruments or to identify its presence as an intermediate in a synthetic process or as a metabolite in environmental studies.

Derivatization Agent: While no specific applications are documented, molecules with primary amine functionalities are often used as derivatizing agents. These agents react with analytes to make them more suitable for analysis, for instance, by increasing their volatility for gas chromatography or by adding a chromophore for UV-Vis detection. The amino group of this compound could potentially be used for this purpose.

Development of Chemical Probes and Sensors (excluding biological applications for human health)

The development of chemical sensors for detecting specific analytes is a significant area of modern chemistry. Nitroaromatic compounds are known to be electron-deficient, a property that is central to the mechanism of many fluorescent sensors. researchgate.net

The core structure of this compound contains a nitroaromatic system which can act as a fluorescence quencher. mdpi.com This principle can be harnessed to design chemical probes. For example, a fluorescent molecule could be tethered to the benzamide structure. In the absence of a target analyte, the fluorescence might be quenched by the nitroaromatic component through a process like photoinduced electron transfer (PET). mdpi.com Upon binding of a specific analyte to a receptor site on the probe, a conformational change could occur, increasing the distance between the fluorophore and the nitroaromatic quencher, thereby restoring the fluorescence signal. This "turn-on" sensing mechanism is a common strategy for detecting ions or small molecules. acs.org Such sensors are valuable for environmental monitoring and industrial process control. nih.govrsc.org

Ligand Design in Coordination Chemistry and Catalysis (if applicable)

The structure of this compound includes several potential coordination sites (heteroatoms with lone pairs of electrons) that can bind to metal ions, making it a candidate for use as a ligand in coordination chemistry.

Potential Coordination Sites: The primary amino group, the oxygen atom of the amide carbonyl group, and the oxygen atoms of the nitro group can all potentially coordinate with a metal center.

Formation of Metal Complexes: By binding to metal ions, this compound can form stable coordination complexes. The specific geometry and electronic properties of these complexes would depend on the metal ion and the coordination mode of the ligand.

Catalysis: If the resulting metal complex is catalytically active, the ligand would play a crucial role in tuning the catalyst's properties. The electronic effects of the nitro and amino groups, as well as the steric bulk of the methyl groups, would influence the reactivity, selectivity, and stability of the catalyst.

Future Directions and Research Gaps in 2 Amino N,3 Dimethyl 5 Nitrobenzamide Research

Exploration of Novel and Sustainable Synthetic Methodologies

A significant opportunity lies in developing novel, sustainable, and efficient synthetic pathways. Future research could focus on:

Green Chemistry Approaches: Utilizing environmentally benign solvents like water or deep eutectic solvents could drastically reduce the environmental impact of synthesis. rsc.org Micellar catalysis, which uses surfactants in water to create microreactors, offers another sustainable route for amide couplings and other transformations. louisville.edu

One-Pot Syntheses: Designing a one-pot or tandem reaction sequence starting from readily available precursors would improve efficiency by minimizing intermediate isolation and purification steps, thereby reducing waste and cost.

Catalytic Methods: Investigating modern catalytic systems, including those based on earth-abundant metals or even metal-free catalysts, for the key reaction steps (e.g., amidation, nitration) could lead to milder reaction conditions and higher yields.

| Potential Sustainable Method | Rationale & Key Advantages | Relevant Precursor Analogs |

| Micellar Catalysis | Reduces reliance on toxic organic solvents; can enhance reaction rates. louisville.edu | Benzoic acids, Amines |

| Flow Chemistry | Offers precise control over reaction parameters, improving safety and yield. | Substituted Nitroaromatics |

| Biocatalysis | Utilizes enzymes for high selectivity under mild conditions. | Amide-containing compounds |

Unexplored Reactivity Pathways and Stereoselective Transformations

The reactivity of 2-Amino-N,3-dimethyl-5-nitrobenzamide is predicted to be complex and intriguing. The interplay between the electron-donating amino group and the electron-withdrawing nitro group, modulated by the steric hindrance of the two methyl groups, has not been systematically studied.

Key research gaps and future directions include:

Functional Group Interconversion: The nitro group is a versatile functional handle that can be reduced to an amine, opening pathways to diamino derivatives with applications in polymer science and coordination chemistry. frontiersin.org The reactivity of the primary amino group in reactions like diazotization followed by substitution (Sandmeyer reaction) remains to be explored.

C-H Functionalization: Modern synthetic methods focusing on the direct functionalization of C-H bonds could be applied to the aromatic ring. researchgate.net This would enable the introduction of new substituents without the need for pre-functionalized starting materials, offering a highly atom-economical approach to novel derivatives.

Stereoselective Transformations: While the parent molecule is achiral, derivatization could introduce chiral centers. For instance, reactions at the amide nitrogen or transformations of substituents could be guided by chiral catalysts to produce enantiomerically enriched products, which is crucial for applications in medicinal chemistry.

Potential for Advanced Materials Development and Functionalization

Benzamide (B126) and nitroaromatic compounds are integral to materials science, serving as building blocks for polymers, dyes, and functional materials. The specific substitution pattern of this compound suggests its potential utility in this field.

Prospective research areas are:

Polymer Synthesis: The amino group provides a reactive site for polymerization reactions, such as the formation of polyamides or polyimides. The nitro group could impart specific electronic properties or serve as a site for post-polymerization modification.

Metal-Organic Frameworks (MOFs): The presence of multiple hydrogen bond donors (amino, amide N-H) and acceptors (carbonyl oxygen, nitro oxygens) makes the molecule a candidate for constructing supramolecular assemblies and potentially porous MOFs for applications in gas storage or catalysis.

Nonlinear Optical (NLO) Materials: Aromatic compounds with both strong electron-donating (amino) and electron-withdrawing (nitro) groups often exhibit significant NLO properties. Investigations into the optical properties of single crystals of this compound could reveal its potential in this area.

Surface Functionalization: The compound could be used to functionalize the surfaces of materials like carbon nanotubes or nanoparticles, imparting new chemical properties to the material. researchgate.net

Integration of Advanced Characterization Techniques with Computational Modeling

A foundational gap in the knowledge of this compound is the lack of detailed structural and electronic characterization. While crystal structure data exists for the non-nitrated analog, 2-amino-N,3-dimethylbenzamide, the influence of the nitro group on the molecular and crystal structure is unknown. nih.gov

Future research should integrate:

Advanced Spectroscopy and Crystallography: Detailed characterization using single-crystal X-ray diffraction, solid-state NMR, and advanced vibrational spectroscopy would provide precise information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. x-mol.netnih.gov

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the molecular geometry, electronic properties (such as the molecular electrostatic potential), and spectroscopic signatures. x-mol.net This synergy between experimental data and theoretical calculations is crucial for a deep understanding of the structure-property relationships.

QSAR and Molecular Docking: If derivatives show biological activity, Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations can model interactions with biological targets, guiding the design of more potent compounds. mdpi.comnih.gov

| Technique / Method | Research Question | Expected Outcome |

| Single-Crystal X-ray Diffraction | What is the precise 3D structure and crystal packing? | Data on bond lengths, angles, and intermolecular hydrogen bonds. nih.gov |

| Density Functional Theory (DFT) | What are the electronic properties and predicted spectra? | Maps of electron density, molecular orbitals, and electrostatic potential. x-mol.net |

| In Silico ADMET Prediction | What is the likely pharmacokinetic profile of derivatives? | Prediction of absorption, distribution, metabolism, excretion, and toxicity. researchgate.net |

Interdisciplinary Research Opportunities in Chemical Physics and Engineering

The unique properties stemming from the compound's functionalization open doors for interdisciplinary research.

Chemical Physics: Studies on the photophysics of this compound could be initiated. The presence of the nitro group, a known chromophore, suggests potential for interesting excited-state dynamics, which could be probed using ultrafast laser spectroscopy.

Chemical Engineering: For any identified application, whether in pharmaceuticals or materials, process development and optimization will be critical. Chemical engineers could design and scale up sustainable synthetic routes, develop purification protocols, and formulate the compound into functional materials or products. Research into its thermal stability and degradation pathways would also be essential for safe handling and storage.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N,3-dimethyl-5-nitrobenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nitration of a pre-functionalized benzamide precursor. For example:

Start with 2-amino-N,3-dimethylbenzamide.

Nitrate selectively at the 5-position using a mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Purify via recrystallization in ethanol/water (3:1 v/v), achieving ~75% yield .

Optimization Tips:

- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent).

- Use low temperatures to suppress byproducts like 3-nitro isomers .

Q. How can the molecular structure and purity of this compound be validated?

Methodological Answer:

- X-ray crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement). Key parameters: Mo-Kα radiation, θ range 2.5–28.3°, R-factor < 0.05 .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., nitro group at 5-position: δ ~8.2 ppm for aromatic protons) .

- FT-IR : Validate amide (C=O stretch ~1650 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

- HPLC : Use C18 column (acetonitrile/water gradient) to assess purity (>98%) .

Q. What purification strategies are effective for removing common impurities in this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water or DCM/hexane mixtures to eliminate unreacted precursors .

- Column chromatography : Employ silica gel with ethyl acetate/hexane (1:4) to separate nitro-isomer byproducts .

- Challenges : Nitro groups may cause tailing; adding 0.1% acetic acid improves resolution .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, QSAR) predict the reactivity or bioactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electrostatic potential maps, highlighting nucleophilic/electrophilic sites (e.g., nitro group’s electron-withdrawing effect) .

- QSAR : Correlate substituent effects (e.g., nitro vs. chloro analogs) with biological endpoints (e.g., IC₅₀ in enzyme assays) using PubChem bioactivity data .

- Docking Studies : Model interactions with target proteins (e.g., PARP-1) using AutoDock Vina; validate with experimental IC₅₀ values .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

- Case Study : Discrepancies in ¹H NMR shifts may arise from residual solvents or polymorphic forms.

- Solution : Dry samples under vacuum (60°C, 24 hrs) and re-acquire spectra in deuterated DMSO .

- Advanced Analysis : Use variable-temperature NMR to detect conformational flexibility .

- Statistical Tools : Apply PCA (Principal Component Analysis) to batch data for outlier detection .

Q. What experimental designs are suitable for probing the compound’s mechanism of action in biological systems?

Methodological Answer:

- Kinetic Studies : Measure enzyme inhibition (e.g., PARP-1) via fluorescence-based NAD⁺ depletion assays .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track metabolic pathways using LC-MS .

- Cellular Assays : Evaluate cytotoxicity in HeLa cells (MTT assay) and compare with structural analogs (e.g., 5-chloro derivatives) .

Q. How does the nitro group influence the compound’s coordination chemistry with metal ions?

Methodological Answer:

- Synthesis of Metal Complexes : React with Mn(II) or Cu(II) salts in methanol/water (1:1) under nitrogen. Characterize via:

- UV-Vis : d-d transitions (e.g., λ ~600 nm for Cu(II) complexes) .

- EPR : Confirm geometry (e.g., tetrahedral vs. square planar) .

- Applications : Study catalytic activity in oxidation reactions (e.g., cyclohexane → cyclohexanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.